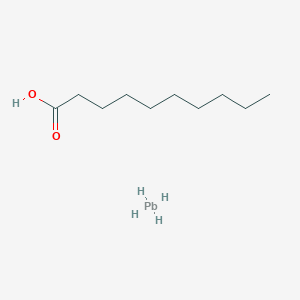

Lead(2+) decanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lead(2+) decanoate, also known as lead(II) decanoate, is a lead salt of decanoic acid. It belongs to the class of lead carboxylates, which are compounds formed by the reaction of lead with carboxylic acids. This compound is a long-chain lead carboxylate and is of significant interest due to its unique properties and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: Lead(2+) decanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with decanoic acid. The reaction typically involves heating the reactants in an organic solvent such as toluene or xylene. The general reaction is as follows:

PbO+2C10H20O2→Pb(C10H19O2)2+H2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting lead(II) oxide with decanoic acid in large reactors. The reaction mixture is heated to facilitate the formation of the lead carboxylate. The product is then purified through filtration and recrystallization to obtain high-purity this compound.

Types of Reactions:

Thermal Decomposition: this compound undergoes thermal decomposition when heated, resulting in the formation of lead oxide and various organic compounds such as ketones, alkanes, and alkenes.

Oxidation: this compound can be oxidized to form lead(IV) compounds under specific conditions.

Substitution: this compound can participate in substitution reactions where the decanoate group is replaced by other ligands.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at temperatures ranging from 520 to 720 K using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various ligands such as halides or other carboxylates can be used in substitution reactions.

Major Products Formed:

Thermal Decomposition: Major products include lead oxide, nonadecan-10-one, lower ketones, alkanes, alkenes, carbon dioxide, and carbon monoxide.

Oxidation: Lead(IV) compounds.

Substitution: Lead compounds with different ligands.

科学的研究の応用

Chemistry

Lead(2+) decanoate is utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are important for gas storage, separation processes, and catalysis due to their high surface area and tunable pore sizes. The ability of this compound to form extended structures with carboxylate ligands makes it an ideal candidate for such applications.

Biological Studies

This compound has been investigated for its role in biological systems as a source of lead ions for studying lead toxicity. Research has shown that lead exposure can disrupt essential metal homeostasis in organisms, affecting calcium, magnesium, and zinc levels . Understanding these interactions helps in assessing the risks associated with lead exposure and developing mitigation strategies.

Medical Applications

This compound has potential applications in the field of radiopharmaceuticals. Its properties allow it to be explored for imaging and therapeutic purposes, particularly in targeting specific tissues or tumors. The unique characteristics of this compound may enhance the efficacy of radiopharmaceuticals by improving localization and reducing side effects.

Industrial Uses

In industry, this compound serves as a stabilizer in the production of polyvinyl chloride (PVC). It helps enhance the thermal stability and processing characteristics of PVC products. Additionally, it is used as a lubricant in various manufacturing processes due to its favorable frictional properties.

Case Study 1: Corrosion Inhibition

A study examined the use of sodium decanoate as a corrosion inhibitor for lead artifacts exposed to atmospheric conditions. The findings indicated that sodium decanoate effectively reduced corrosion rates, highlighting the potential for using related compounds like this compound in protective applications for lead materials .

Case Study 2: Art Conservation

Investigations into the deterioration of oil paintings have identified lead soaps, including this compound, as significant contributors to artwork degradation. Understanding the formation and structure of these soaps is crucial for developing conservation strategies that preserve historical artworks .

作用機序

Lead(2+) decanoate can be compared with other lead carboxylates such as lead(II) acetate, lead(II) hexanoate, and lead(II) octanoate. These compounds share similar properties but differ in their chain lengths and specific applications. This compound is unique due to its longer carbon chain, which imparts different solubility and reactivity characteristics compared to shorter-chain lead carboxylates .

類似化合物との比較

- Lead(II) acetate

- Lead(II) hexanoate

- Lead(II) octanoate

- Lead(II) nonanoate

Lead(2+) decanoate stands out due to its specific applications in industrial and research settings, particularly in the synthesis of metal-organic frameworks and its use as a stabilizer in PVC production.

化学反応の分析

Thermal Decomposition Pathways

Lead(II) decanoate undergoes thermal decomposition between 520–720 K, producing gaseous hydrocarbons and leaving solid residues. Key findings from thermogravimetric (TG) and differential thermal analysis (DTA) studies include:

-

Mechanism : Decomposition follows a diffusion-controlled rate process, validated by kinetic analyses using Coates-Redfern, Freeman-Carroll, and Anderson-Freeman methods .

-

Activation Energy : Ranges from 85–110 kJ/mol, depending on the analytical method .

-

Products :

Table 1: Kinetic Parameters for Thermal Decomposition

| Method | Activation Energy (kJ/mol) | Rate-Control Mechanism |

|---|---|---|

| Coates-Redfern | 92 ± 5 | Diffusion |

| Freeman-Carroll | 105 ± 7 | Diffusion |

| Anderson-Freeman | 88 ± 4 | Diffusion |

Dissociation in Aqueous Solutions

Lead(II) decanoate exhibits low solubility in water, dissociating into lead ions and decanoate anions. Experimental solubility data includes:

Table 2: Solubility Comparison of Lead Carboxylates

| Compound | Ksp (25°C) | Solubility (mg Pb²⁺/L) |

|---|---|---|

| Lead decanoate | 8.51 × 10⁻⁹ | 1.34 |

| Lead octanoate | 1.58 × 10⁻⁷ | 36.05 |

| Lead laurate | 5.01 × 10⁻¹⁰ | 1.77 |

Reaction with Environmental Factors

特性

CAS番号 |

15773-52-1 |

|---|---|

分子式 |

C20H38O4Pb |

分子量 |

550 g/mol |

IUPAC名 |

decanoate;lead(2+) |

InChI |

InChI=1S/2C10H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10(11)12;/h2*2-9H2,1H3,(H,11,12);/q;;+2/p-2 |

InChIキー |

KBHNIKDUMLKTIJ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCC(=O)O.[PbH4] |

正規SMILES |

CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Pb+2] |

Key on ui other cas no. |

15773-52-1 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。